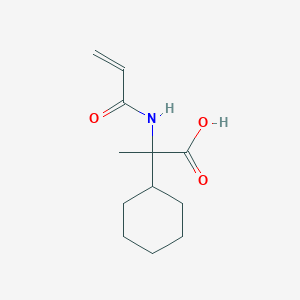

2-Acrylamido-2-cyclohexylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acrylamido-2-cyclohexylpropanoic acid (ACHP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ACHP is a white crystalline powder that is soluble in water and organic solvents. It is a monomer that is commonly used in the synthesis of polymers, hydrogels, and other materials.

Aplicaciones Científicas De Investigación

2-Acrylamido-2-cyclohexylpropanoic acid has been widely used in scientific research due to its unique properties. It is a monomer that can be polymerized to form hydrogels and other materials. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have been used in tissue engineering, drug delivery, and wound healing applications. 2-Acrylamido-2-cyclohexylpropanoic acid has also been used as a crosslinking agent for proteins and peptides, which can improve their stability and bioactivity.

Mecanismo De Acción

The mechanism of action of 2-Acrylamido-2-cyclohexylpropanoic acid is not fully understood. It is believed that 2-Acrylamido-2-cyclohexylpropanoic acid can interact with proteins and peptides via covalent bonding and electrostatic interactions. 2-Acrylamido-2-cyclohexylpropanoic acid can also form hydrogen bonds with water molecules, which can affect its solubility and swelling properties.

Biochemical and Physiological Effects

2-Acrylamido-2-cyclohexylpropanoic acid has been shown to have low toxicity and biocompatibility. It is not known to cause any significant adverse effects on cells or tissues. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have been shown to support cell growth and differentiation, making them ideal for tissue engineering applications. 2-Acrylamido-2-cyclohexylpropanoic acid has also been shown to have antimicrobial properties, which can be useful in wound healing applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Acrylamido-2-cyclohexylpropanoic acid has several advantages for lab experiments. It is a monomer that can be easily polymerized to form hydrogels and other materials. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have tunable mechanical and swelling properties, which can be adjusted to suit specific applications. 2-Acrylamido-2-cyclohexylpropanoic acid is also biocompatible and has low toxicity, making it suitable for use in cell and tissue culture studies.

However, 2-Acrylamido-2-cyclohexylpropanoic acid also has some limitations. It is sensitive to pH and temperature changes, which can affect its properties. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can also be difficult to fabricate and control, making them challenging to use in some applications.

Direcciones Futuras

There are several future directions for 2-Acrylamido-2-cyclohexylpropanoic acid research. One area of interest is the development of 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels for drug delivery applications. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can be designed to release drugs in a controlled manner, which can improve their efficacy and reduce side effects. Another area of interest is the use of 2-Acrylamido-2-cyclohexylpropanoic acid as a crosslinking agent for proteins and peptides. 2-Acrylamido-2-cyclohexylpropanoic acid can improve the stability and bioactivity of proteins and peptides, making them more suitable for use in therapeutic applications. Finally, the development of 2-Acrylamido-2-cyclohexylpropanoic acid-based materials for tissue engineering applications is also an area of interest. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can be designed to mimic the mechanical and biochemical properties of natural tissues, making them ideal for use in regenerative medicine.

Métodos De Síntesis

The synthesis of 2-Acrylamido-2-cyclohexylpropanoic acid involves the reaction of cyclohexylamine with acrylic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography. 2-Acrylamido-2-cyclohexylpropanoic acid can also be synthesized via the Michael addition reaction between cyclohexylamine and acrylamide.

Propiedades

Número CAS |

112919-34-3 |

|---|---|

Nombre del producto |

2-Acrylamido-2-cyclohexylpropanoic acid |

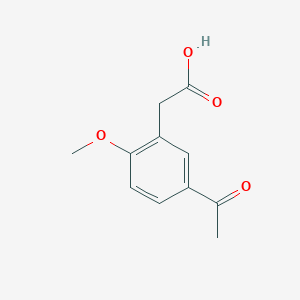

Fórmula molecular |

C12H19NO3 |

Peso molecular |

225.28 g/mol |

Nombre IUPAC |

2-cyclohexyl-2-(prop-2-enoylamino)propanoic acid |

InChI |

InChI=1S/C12H19NO3/c1-3-10(14)13-12(2,11(15)16)9-7-5-4-6-8-9/h3,9H,1,4-8H2,2H3,(H,13,14)(H,15,16) |

Clave InChI |

CWOOEYUKPHCGTO-UHFFFAOYSA-N |

SMILES |

CC(C1CCCCC1)(C(=O)O)NC(=O)C=C |

SMILES canónico |

CC(C1CCCCC1)(C(=O)O)NC(=O)C=C |

Sinónimos |

Cyclohexaneacetic acid, -alpha--methyl--alpha--[(1-oxo-2-propenyl)amino]- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)